molecular formula C13H15NO B3010090 3-Isopropyl-2-methylquinolin-4-ol CAS No. 1260220-63-0

3-Isopropyl-2-methylquinolin-4-ol

Cat. No. B3010090
CAS RN: 1260220-63-0
M. Wt: 201.269
InChI Key: AJDNYHSBEVKAHY-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methylquinolin-4-ol is a compound with the molecular formula C13H15NO . It is used for research purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Isopropyl-2-methylquinolin-4-ol, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-2-methylquinolin-4-ol can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure.


Chemical Reactions Analysis

Quinoline derivatives, including 3-Isopropyl-2-methylquinolin-4-ol, are known for their versatile applications in the field of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting their synthesis and functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

3-Isopropyl-2-methylquinolin-4-ol is a compound with a molecular weight of 201.269. More detailed physical and chemical properties such as boiling point, density, and solubility can be obtained through further analysis .

Mechanism of Action

The mechanism of action of quinoline derivatives is often related to their antimicrobial, antiviral, and anticancer activities . They are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Future Directions

Quinoline derivatives, including 3-Isopropyl-2-methylquinolin-4-ol, continue to be a focus in the field of medicinal chemistry research . Future directions may include the development of new synthesis protocols and the exploration of their potential biological and pharmaceutical activities .

properties

IUPAC Name

2-methyl-3-propan-2-yl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-8(2)12-9(3)14-11-7-5-4-6-10(11)13(12)15/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDNYHSBEVKAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one

CAS RN

1260220-63-0
Record name 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
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